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Compound of Interest

Compound Name: 3-Methylindolin-7-amine

CAS No.: 2060027-01-0

Cat. No.: B2438336 Get Quote

Executive Summary
7-Amino-3-methylindoline (C₉H₁₂N₂, MW 148.19) represents a critical intermediate scaffold in

the synthesis of azo dyes, pharmaceuticals (specifically azaindole derivatives), and tryptophan

metabolites. Its mass spectrometric behavior is distinct from its aromatic analog (7-

aminoindole) and its alkylated congener (3-methylindole/skatole) due to the synergistic effects

of the electron-rich C7-amino group and the non-aromatic, sterically accessible C3-methyl

functionality.

This guide provides a comparative technical analysis of the fragmentation patterns of 7-amino-

3-methylindoline, focusing on Electron Ionization (EI) at 70 eV. It synthesizes mechanistic

principles with comparative spectral data to aid researchers in structural elucidation and

impurity profiling.

Structural Context & Ionization Physics
The fragmentation of 7-amino-3-methylindoline is governed by two competing driving forces:

Aromatization (Dehydrogenation): The indoline ring (dihydroindole) is thermodynamically

driven to lose two hydrogen atoms to form the fully aromatic indole system.
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Benzylic-Type Cleavage: The methyl group at C3 is susceptible to cleavage, stabilized by the

nitrogen lone pair at N1 and the amino group at C7.

Molecular Specifications
Formula: C₉H₁₂N₂[1]

Molecular Weight (MW): 148.19 Da

Nitrogen Rule: Even number of nitrogens (2)

Even molecular ion mass (

148).

Ring System: 2,3-Dihydro-1H-indole (Indoline) core.

Comparative Performance Analysis
The following table contrasts the fragmentation profile of 7-amino-3-methylindoline with its

closest structural alternatives. This comparison highlights how specific functional groups shift

the fragmentation pathways.

Table 1: Comparative Mass Spectral Fingerprints (EI, 70
eV)
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Feature
7-Amino-3-

Methylindoline

(Target)

3-Methylindole

(Skatole)
7-Aminoindole

Parent Structure Indoline (Dihydro) Indole (Aromatic) Indole (Aromatic)

Molecular Ion (M⁺) m/z 148 (Strong)
m/z 131 (Strong,

Base)
m/z 132 (Strong)

Primary Driver
Aromatization &

Methyl Loss

Methyl Loss & Ring

Expansion

HCN Loss (Ring

Stability)

Key Fragment 1

m/z 146 [M-

2H]⁺(Aromatization to

Indole)

m/z 130 [M-H]⁺(Stable

cation)
m/z 105 [M-HCN]⁺

Key Fragment 2

m/z 133 [M-

CH₃]⁺(Loss of C3-

Methyl)

m/z 116 [M-

CH₃]⁺(Quinolinium

ion)

m/z 78 [Benzene

ring]+

Diagnostic Ratio

High M-2 / M+ ratio

due to facile

dehydrogenation.

High M-1 / M+ ratio. High stability of M+.

Technical Insight: Unlike 3-methylindole, which is already aromatic, 7-amino-3-methylindoline

shows a characteristic [M-2]⁺ peak (m/z 146). This is a tell-tale sign of the indoline core

converting to the more stable indole structure within the ion source.

Mechanistic Fragmentation Pathways
The fragmentation of 7-amino-3-methylindoline follows a logical cascade. The diagram below

details the specific bond cleavages and rearrangements.

Pathway Descriptions
Pathway A (Aromatization): The molecular ion (m/z 148) loses two hydrogen atoms (typically

from C2 and C3) to form the aromatic 7-amino-3-methylindole cation (m/z 146).

Pathway B (Methyl Radical Loss): Direct cleavage of the C3-methyl group yields the 7-

aminoindolinium cation (m/z 133). This is often followed by ring expansion to a quinoline-like
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species.

Pathway C (Small Neutral Loss): Subsequent loss of HCN (27 Da) from the amino-

substituted ring is common in anilines and N-heterocycles.

Visualization: Fragmentation Logic Flow
Molecular Ion (M+)

[7-Amino-3-methylindoline]
m/z 148

[M-2H]+
(Aromatization)

m/z 146

- H2 (2 Da)
Driver: Stability

[M-CH3]+
(Desmethylation)

m/z 133

- CH3• (15 Da)
Driver: Benzylic Cleavage

[M-2H-HCN]+
(Ring Contraction)

m/z 119

- HCN (27 Da)

[M-CH3-HCN]+
(Quinolinium Derivative)

m/z 106

- HCN (27 Da)
Ring Expansion

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for 7-amino-3-methylindoline under 70 eV Electron

Ionization. The primary branching occurs between aromatization and methyl group cleavage.

Experimental Protocol for Reproducible Spectra
To ensure data integrity and reproducibility when analyzing this compound, the following

protocol is recommended. This workflow minimizes thermal degradation and maximizes

spectral clarity.

Reagents & Equipment[2][3]
Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents which may form adducts.

Ionization: Electron Ionization (EI) at 70 eV.
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Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal

dehydrogenation before ionization).

Step-by-Step Workflow
Sample Preparation: Dissolve 1 mg of 7-amino-3-methylindoline in 1 mL of Methanol. Dilute

1:100 for direct injection or GC-MS.

GC Parameters (if applicable):

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

Ramp: 100°C to 280°C at 15°C/min.

Note: Indolines are polar; ensure the liner is deactivated to prevent tailing.

Data Acquisition: Scan range m/z 40–300.

Quality Control Check:

Verify the m/z 148 peak is present. If only m/z 146 is seen, the inlet temperature is too

high, causing thermal oxidation.

Verify the m/z 133 fragment. Absence suggests the methyl group is not at the labile C3

position (e.g., isomer check).

Conclusion
The mass spectral signature of 7-amino-3-methylindoline is defined by the competition

between dehydrogenation (m/z 146) and demethylation (m/z 133).

For Identification: Use the m/z 148 (M+) and m/z 146 (M-2) doublet as a diagnostic marker

for the indoline core.

For Differentiation: The presence of the amino group shifts all peaks by +16 Da relative to

the standard 3-methylindole (skatole) spectrum, while the m/z 133 peak distinguishes it from

the non-methylated 7-aminoindoline.
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This distinct pattern allows for confident identification of this intermediate in complex matrices,

such as drug synthesis reaction mixtures or metabolic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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